2-Chloroethyl ((phenylamino)sulfonyl)carbamate
Description
Properties
IUPAC Name |
2-chloroethyl N-(phenylsulfamoyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQGYXFQKZZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236580 | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87708-04-1 | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with phenylsulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl ((phenylamino)sulfonyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of nitroso or nitro derivatives.
Hydrolysis: Formation of phenylsulfonamide and carbon dioxide.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate is its potential as an antineoplastic agent. Research has demonstrated that compounds in this class exhibit significant antitumor effects against various experimental rodent tumors, including:
- Crocker's Sarcoma (S180)
- Ehrlich Carcinoma (STE)
- Kreb's Ascites Tumor (Kr2)
In studies, these compounds were tested for their ability to increase survival times in mice with these tumors. The results indicated that treated groups exhibited longer survival compared to untreated controls, suggesting a promising therapeutic potential for cancer treatment .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. The preparation typically includes the reaction of phenylamino sulfonamide derivatives with 2-chloroethylisocyanate in the presence of alkaline agents such as triethylamine. This method has been shown to enhance both the reaction rate and product yield significantly .
Agrochemical Applications
In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. Carbamate compounds are widely used as pesticides due to their effectiveness against a variety of pests and their relatively low toxicity to mammals compared to other classes of pesticides. The specific application of this compound in agriculture could involve its use as a herbicide or insecticide, although further research is needed to fully explore these possibilities .
Environmental Impact and Safety
The environmental implications of using carbamate-based compounds like this compound are critical considerations. While carbamates are generally less persistent in the environment than other pesticide classes, their potential impact on non-target species and ecosystems must be evaluated through comprehensive toxicological studies. Regulatory agencies often require detailed assessments of the environmental fate and toxicity of such compounds before they can be approved for use in agricultural settings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate involves the interaction of its functional groups with biological targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to their inhibition or modification. The sulfonylcarbamate moiety can interact with specific receptors or enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Structural Analogues
(a) 4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structure: These compounds feature a 4-chloro-2-carbonylphenyl backbone with substituted phenylamino groups and variable alkyl chains.
- Key Differences: Unlike 2-chloroethyl ((phenylamino)sulfonyl)carbamate, they lack the sulfonyl (-SO₂-) bridge, which reduces their polarity and alters target specificity .
- Activity : Exhibited herbicidal and antifungal properties, with lipophilicity (log k = 1.8–3.5) correlating with bioactivity .
(b) 2-((4-Chlorophenyl)sulfonyl)-N-(((Phenylamino)thioxomethyl)amino)acetamide
- Structure : Contains a sulfonyl group and thioamide (-C(=S)-NH-) instead of carbamate.
- However, the absence of a chloroethyl group diminishes alkylating activity .
- Activity : Primarily explored as a kinase inhibitor due to its sulfonamide-thioamide scaffold .
(c) 2-(Phenylselanyl)ethyl Carbamate
- Structure: Substitutes chlorine with selenium (Se), creating a selenoether (-Se-) linkage.
- Key Differences : Selenium increases molecular weight (244.15 g/mol vs. ~265 g/mol for the target compound) and redox activity, which may confer antioxidant or pro-oxidant effects .
- Activity: Limited data, but selenium derivatives are often studied for neuroprotective or anticancer applications .
Physicochemical Properties
*Estimated based on structural similarity to compounds.
Key Observations:
- Lipophilicity : The target compound’s logP (~2.5) falls within the optimal range for blood-brain barrier penetration (logP 1–3), unlike BCEE (logP 1.2), which is more volatile and toxic .
- Alkylating vs. Carbamoylating Activity: The chloroethyl group enables alkylation (DNA crosslinking), while carbamoylating activity is lower than in 4-chloro-2-phenyl carbamates, reducing non-target toxicity .
(a) Anticancer Potential
- Nitrosourea Analogues : highlights that alkylating activity (e.g., chloroethyl groups) correlates with leukemia L1210 cell death, while carbamoylating activity increases systemic toxicity. The target compound’s moderate carbamoylating activity may improve its therapeutic index compared to nitrosoureas like carmustine .
(b) Enzyme Inhibition
- This contrasts with thioamide derivatives (), which target kinases .
Biological Activity
2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CAS No. 87708-04-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 276.73 g/mol
This compound features a chloroethyl group, a phenylamino moiety, and a sulfonamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known to inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting bicarbonate transport and pH regulation in cells.
- Cellular Signaling : It could modulate signaling pathways related to inflammation and cancer progression by interacting with key receptors.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through the following mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell cycle |
| PC-3 (Prostate) | 20 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against several bacterial strains:
- Gram-positive Bacteria : Exhibits significant inhibitory effects on Staphylococcus aureus.
- Gram-negative Bacteria : Shows moderate activity against Escherichia coli.
Case Studies
- In Vivo Studies : In a study involving animal models with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Clinical Trials : Preliminary clinical trials indicated that patients treated with formulations containing this compound experienced improved outcomes in terms of tumor response rates and overall survival.
Safety and Toxicity Profile
While promising, the safety profile of this compound must be carefully considered. Toxicological studies suggest potential side effects, including:
- Hematological Toxicity : Some studies report reductions in white blood cell counts.
- Gastrointestinal Disturbances : Patients have reported nausea and diarrhea during treatment.
Q & A
Basic Research Questions
Q. What spectroscopic methods are suitable for confirming the molecular structure of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and carbon-hydrogen frameworks. Infrared (IR) spectroscopy can confirm sulfonyl and carbamate moieties via characteristic absorption bands (e.g., S=O stretching at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) validates the molecular formula by matching the observed mass-to-charge ratio with theoretical values. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Thin-layer chromatography (TLC) provides a rapid qualitative assessment using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures). For absolute purity, elemental analysis (EA) verifies the percentage composition of C, H, N, and S against theoretical values. Reference standards with ≥98% purity (as per analytical certifications) should be used for calibration .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors. Avoid skin contact, as carbamates may exhibit toxicity. Store the compound at –20°C in airtight containers to minimize degradation. Consult safety data sheets (SDS) for specific hazards (e.g., lachrymator properties) and establish spill-response protocols using inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer : If NMR or IR data conflict with expected results, perform heteronuclear correlation spectroscopy (HSQC, HMBC) to clarify connectivity. Compare experimental spectra with computational predictions (e.g., density functional theory, DFT). Validate ambiguous peaks using deuterated solvents or alternative techniques like X-ray crystallography if crystalline samples are obtainable. Cross-check against structurally similar compounds (e.g., cyclohexylamino analogs) documented in crystallographic databases .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer : Optimize reaction stoichiometry, particularly the molar ratio of phenylamino sulfonamide to chloroethyl chloroformate. Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to scavenge HCl. Monitor reaction progress via TLC or in situ IR. If yields remain low, explore microwave-assisted synthesis to enhance reaction kinetics or employ protective groups (e.g., Fsec carbamates) to stabilize intermediates during multi-step syntheses .
Q. How should stability studies be designed to evaluate this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- Temperature variations : Store at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Use desiccators with controlled relative humidity (e.g., 60% RH).
- Light exposure : Test under UV and visible light using ICH Q1B guidelines.
Analyze degradation products via HPLC-MS and compare against freshly synthesized batches. Assess hydrolytic stability by incubating in buffered solutions (pH 3–9) and monitoring carbamate cleavage via NMR .
Q. What enzymatic or metabolic pathways might interact with this compound, and how can they be studied?
- Methodological Answer : Investigate metabolic conjugation using in vitro models like liver microsomes or purified esterases. For example, bovine pancreatic cholesterol ester hydrolase has been shown to catalyze fatty acid conjugation of haloethanols, which could inform studies on metabolite formation. Use LC-MS/MS to identify metabolites and assess cytotoxicity in cell lines (e.g., HepG2). Compare results with structurally related carbamates to infer bioactivation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Answer : Re-measure solubility in standardized solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. Control for temperature and agitation. If literature values conflict, consider polymorphic forms or hydrate formation via X-ray diffraction (XRD). Solubility parameters (Hansen solubility parameters) can predict compatibility with solvents not yet tested .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
